Ethyl 4-(5-bromo-2-methoxyphenyl)sulfonylpiperazine-1-carboxylate
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Overview
Description
Ethyl 4-(5-bromo-2-methoxyphenyl)sulfonylpiperazine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a sulfonyl group and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(5-bromo-2-methoxyphenyl)sulfonylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Methoxylation: The methoxy group is introduced via nucleophilic substitution using methanol and a suitable base.
Sulfonylation: The sulfonyl group is added to the piperazine ring through a reaction with a sulfonyl chloride derivative.
Esterification: The final step involves the esterification of the carboxylate group using ethanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(5-bromo-2-methoxyphenyl)sulfonylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(5-bromo-2-methoxyphenyl)sulfonylpiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-bromo-2-methoxyphenyl)sulfonylpiperazine-1-carboxylate involves its interaction with specific molecular targets within biological systems. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function. Additionally, the bromine atom and methoxy group may enhance its binding affinity to certain receptors or enzymes, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
- Ethyl 4-(5-bromo-2-fluorophenyl)sulfonylpiperazine-1-carboxylate
- Ethyl 4-(5-chloro-2-methoxyphenyl)sulfonylpiperazine-1-carboxylate
- Ethyl 4-(5-bromo-2-methoxyphenyl)piperazine-1-carboxylate
Comparison: Ethyl 4-(5-bromo-2-methoxyphenyl)sulfonylpiperazine-1-carboxylate is unique due to the presence of both the bromine atom and the methoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced binding affinity to certain molecular targets and improved pharmacokinetic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
ethyl 4-(5-bromo-2-methoxyphenyl)sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O5S/c1-3-22-14(18)16-6-8-17(9-7-16)23(19,20)13-10-11(15)4-5-12(13)21-2/h4-5,10H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUUHFWHNMRASZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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